Cas no 4758-99-0 (Atisinium chloride)

Atisinium chloride structure
Atisinium chloride structure
Productnaam:Atisinium chloride
CAS-nummer:4758-99-0
MF:C22H34NO2
MW:344.510866641998
CID:931120
PubChem ID:3034099

Atisinium chloride Chemische en fysische eigenschappen

Naam en identificatie

    • ATISINE, HYDROCHLORIDE
    • Atisinium chloride
    • NSC15344
    • Atisine hydochloride
    • Guanfu base H
    • NSC296347
    • Atidanium, 16,17,20, 21-tetradehydro-15-hydroxy-21-(2-hydroxyethyl)-4-methyl-, chloride, (15.beta.)-
    • 4758-99-0
    • Dihydroatisine HCl
    • 13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
    • NSC-296347
    • 3H,7H-6a,9-Ethano-4,10b-propanobenz[h]isoquinolinium,4,4a,5,6,8,9,10,10a-octahydro-7-hydroxy-2-(2-hydroxyethyl)-4-methyl-8-methylene-, chloride, (4R,4aR,6aS,7R,9S,10aS,10bS)-
    • CHEMBL1964668
    • Atidanium,17,20,21-tetradehydro-15-hydroxy-21-(2-hydroxyethyl)-4-methyl-, chloride, (15.beta.)-
    • 4betaMethyl-N-(beta-oxy-)ethylatisane hydrochloridum
    • Inchi: 1S/C22H34NO2.ClH/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24;/h14,16-19,24-25H,1,3-13H2,2H3;1H/q+1;/p-1/t16?,17-,18-,19-,20+,21+,22+;/m1./s1
    • InChI-sleutel: CTQGDDPQMCXQJW-WIXUTIBFSA-M
    • LACHT: [Cl-].O([H])[C@]1([H])C(=C([H])[H])C2([H])C([H])([H])C([H])([H])[C@]31C([H])([H])C([H])([H])[C@]1([H])[C@]4(C([H])([H])[H])C([H])([H])[N+](C([H])([H])C([H])([H])O[H])=C([H])[C@]1(C([H])([H])C([H])([H])C4([H])[H])[C@]3([H])C2([H])[H]

Berekende eigenschappen

  • Exacte massa: 379.2278070 g/mol
  • Monoisotopische massa: 379.2278070 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 2
  • Complexiteit: 642
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 43.5
  • Moleculair gewicht: 380.0
  • XLogP3: 2.778
Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd